molecular formula C15H10O7 B12528879 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- CAS No. 667465-47-6

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-

Cat. No.: B12528879
CAS No.: 667465-47-6
M. Wt: 302.23 g/mol
InChI Key: UMVWYQXKBPJMOF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is a complex organic compound with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and a benzopyran backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pH conditions to ensure the correct formation of the benzopyran ring and the incorporation of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted benzopyran derivatives with different functional groups.

Scientific Research Applications

2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5-hydroxy-: This compound has a similar structure but with one less hydroxyl group.

    2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-: This compound has additional hydroxyl groups at different positions on the benzopyran ring.

Uniqueness

The uniqueness of 2H-1-Benzopyran-3,4-dione, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- lies in its specific arrangement of hydroxyl groups and the benzopyran backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

667465-47-6

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromene-3,4-dione

InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,15-19H

InChI Key

UMVWYQXKBPJMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Origin of Product

United States

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